molecular formula C8H10ClN3O2 B11800793 5-Chloro-1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid

5-Chloro-1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11800793
M. Wt: 215.64 g/mol
InChI Key: GERNBLRBUOJZHP-UHFFFAOYSA-N
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Description

5-Chloro-1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclopentylamine with 5-chloro-1H-1,2,3-triazole-4-carboxylic acid under controlled conditions. The reaction typically requires the use of solvents such as dimethylformamide (DMF) and catalysts like sodium hydroxide (NaOH) to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of this compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern and the presence of a cyclopentyl group. This structural feature may confer distinct biological activities and chemical reactivity compared to other triazole derivatives .

Properties

Molecular Formula

C8H10ClN3O2

Molecular Weight

215.64 g/mol

IUPAC Name

5-chloro-1-cyclopentyltriazole-4-carboxylic acid

InChI

InChI=1S/C8H10ClN3O2/c9-7-6(8(13)14)10-11-12(7)5-3-1-2-4-5/h5H,1-4H2,(H,13,14)

InChI Key

GERNBLRBUOJZHP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=C(N=N2)C(=O)O)Cl

Origin of Product

United States

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